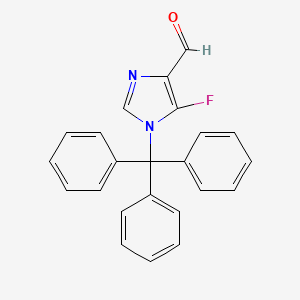

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-Fluoro-1-trityl-1H-imidazole-4-carbaldéhyde est un composé organique synthétique qui appartient à la famille des imidazoles. Les imidazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote en positions non adjacentes. Ce composé particulier se caractérise par la présence d’un atome de fluor en position 5, d’un groupe trityle en position 1 et d’un groupe carbaldéhyde en position 4. Ces caractéristiques structurales en font un intermédiaire précieux dans la synthèse organique et diverses applications de recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-Fluoro-1-trityl-1H-imidazole-4-carbaldéhyde implique généralement les étapes suivantes :

Formation du cycle imidazole : Le cycle imidazole peut être synthétisé par cyclisation d’amido-nitriles en présence d’un catalyseur au nickel.

Introduction du groupe trityle : Le groupe trityle peut être introduit par réaction avec du chlorure de trityle en présence d’une base telle que la pyridine.

Fluoruration : L’atome de fluor peut être introduit à l’aide d’un agent fluorant tel que le Selectfluor.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Les principes généraux de la synthèse à l’échelle industrielle, tels que l’optimisation des conditions de réaction, l’utilisation de réactifs rentables et la garantie de la sécurité et de la conformité environnementale, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Fluoro-1-trityl-1H-imidazole-4-carbaldéhyde peut subir diverses réactions chimiques, notamment :

Substitution : L’atome de fluor peut être substitué par d’autres nucléophiles dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, trioxyde de chrome.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.

Substitution : Nucléophiles tels que les amines, les thiols.

Principaux produits formés

Oxydation : Acide 5-fluoro-1-trityl-1H-imidazole-4-carboxylique.

Réduction : 5-Fluoro-1-trityl-1H-imidazole-4-méthanol.

Substitution : Divers dérivés d’imidazole substitués selon le nucléophile utilisé.

4. Applications de recherche scientifique

Le 5-Fluoro-1-trityl-1H-imidazole-4-carbaldéhyde a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde has several scientific research applications, including:

Mécanisme D'action

Le mécanisme d’action du 5-Fluoro-1-trityl-1H-imidazole-4-carbaldéhyde n’est pas bien documenté. Les dérivés d’imidazole exercent généralement leurs effets en interagissant avec diverses cibles moléculaires, telles que les enzymes et les récepteurs. La présence de l’atome de fluor et du groupe trityle peut améliorer l’affinité de liaison et la spécificité du composé pour certaines cibles .

Comparaison Avec Des Composés Similaires

Composés similaires

1-Trityl-1H-imidazole-4-carbaldéhyde : Il manque l’atome de fluor en position 5.

4-Imidazolecarboxaldéhyde : Il manque les groupes trityle et fluor.

5-Fluoro-1H-imidazole-4-carbaldéhyde : Il manque le groupe trityle.

Unicité

Le 5-Fluoro-1-trityl-1H-imidazole-4-carbaldéhyde est unique en raison de la combinaison de l’atome de fluor, du groupe trityle et du groupe carbaldéhyde. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne sont pas observées dans d’autres composés similaires .

Activité Biologique

5-Fluoro-1-trityl-1H-imidazole-4-carbaldehyde is a synthetic compound that belongs to the imidazole family, characterized by its unique structural features which include a fluorine atom at the 5th position, a trityl group at the 1st position, and a carbaldehyde group at the 4th position. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C20H18FN3O, with a molecular weight of 356.4 g/mol. The synthesis of this compound typically involves several key reactions, including oxidation, reduction, and substitution processes. The aldehyde group can be oxidized to form a carboxylic acid or reduced to an alcohol, while the fluorine atom can undergo substitution with various nucleophiles under appropriate conditions.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to other imidazole derivatives, which often target specific enzymes involved in cancer cell metabolism . However, detailed mechanistic studies are still required to elucidate its exact mode of action.

The mechanism of action for this compound is not fully understood. However, it is hypothesized that imidazole derivatives exert their biological effects by interacting with various molecular targets such as enzymes and receptors. The fluorine atom and trityl group may enhance binding affinity and specificity for certain targets. For instance, structural similarities with other imidazole compounds that act as enzyme inhibitors suggest potential pathways for this compound's biological activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 1-trityl-1H-imidazole-4-carboxylate | 0.80 | Contains ethyl instead of fluorine at position 5 |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | 0.68 | Substituted phenyl group at position 2 |

| Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride | 0.66 | Methyl substitution at position 5 |

| 4-(1H-Imidazol-1-yl)benzaldehyde | 0.62 | Benzaldehyde functionality without trityl group |

The unique combination of the trityl group and fluorine in this compound provides distinct chemical reactivity and biological activity profiles compared to these similar compounds.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:

- Anticancer Research : Studies on imidazole derivatives show promise as inhibitors for various cancer-related pathways, suggesting that further exploration of this compound could yield significant findings in oncology .

- Antimicrobial Studies : Investigations into other imidazole compounds have demonstrated their ability to inhibit bacterial growth and fungal infections, indicating that similar effects could be expected from this compound .

- Mechanistic Insights : Research into related compounds has provided insights into how modifications in structure can influence biological activity, which may guide future studies on this compound .

Propriétés

Formule moléculaire |

C23H17FN2O |

|---|---|

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

5-fluoro-1-tritylimidazole-4-carbaldehyde |

InChI |

InChI=1S/C23H17FN2O/c24-22-21(16-27)25-17-26(22)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |

Clé InChI |

OMTPVWOQPRYDMX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4F)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.